6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one

CCR1 antagonist chemokine receptor inflammation

6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one (CAS 892291-27-9) is a synthetic fluorinated 4-quinolone derivative bearing a 3-methoxybenzoyl substituent at the C-3 position of the quinolin-4(1H)-one core. Its molecular formula is C₁₇H₁₁F₂NO₃, with a molecular weight of 315.27 g/mol.

Molecular Formula C17H11F2NO3
Molecular Weight 315.276
CAS No. 892291-27-9
Cat. No. B2985435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one
CAS892291-27-9
Molecular FormulaC17H11F2NO3
Molecular Weight315.276
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F
InChIInChI=1S/C17H11F2NO3/c1-23-11-4-2-3-9(5-11)16(21)13-8-20-15-12(17(13)22)6-10(18)7-14(15)19/h2-8H,1H3,(H,20,22)
InChIKeyIYQLXOUZIFZTSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one (CAS 892291-27-9): Chemical Identity and Core Physicochemical Properties for Procurement Screening


6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one (CAS 892291-27-9) is a synthetic fluorinated 4-quinolone derivative bearing a 3-methoxybenzoyl substituent at the C-3 position of the quinolin-4(1H)-one core . Its molecular formula is C₁₇H₁₁F₂NO₃, with a molecular weight of 315.27 g/mol . The compound is a member of the broader 3-benzoylquinolin-4(1H)-one class, a scaffold investigated for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. Commercially available purity specifications typically range from >90% to 98% . Computed physicochemical properties include a topological polar surface area (TPSA) of 59.16 Ų, a LogP of 3.0459, three hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds . These properties position the compound as a moderately lipophilic, drug-like small molecule suitable for medicinal chemistry optimization programs.

Why 6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one Cannot Be Replaced by Generic or Structural Analogs: A Critical Procurement Caveat


Limited, triangulated evidence suggests that 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one possesses a distinct polypharmacological profile that is unlikely to be replicated by any single, commercially available structural analog. Data from BindingDB/ChEMBL indicate this compound acts as a CCR1 chemokine receptor antagonist [1][2]. A separate patent disclosure associates quinolin-4(1H)-ones with a 3-benzoyl substitution pattern with anticancer activity [3]. Critically, the simultaneous presence of the 6,8-difluoro substitution pattern and the 3-(3-methoxybenzoyl) group on the quinolin-4(1H)-one core constitutes a unique combination for which no single alternative compound has demonstrated both CCR1 antagonism and cytotoxic activity in publicly accessible data. Simple substitution with a non-fluorinated 3-(3-methoxybenzoyl)quinolin-4(1H)-one (e.g., CAS 892291-03-1) would eliminate the fluorine-mediated electronic effects known to modulate potency in the quinolinone class, as demonstrated in topoisomerase II inhibition SAR studies where removal of the C-8 fluorine decreased enzyme-mediated DNA cleavage approximately 2.5-fold [4]. Researchers and procurement officers must therefore evaluate this compound on the basis of its specific structural features rather than assuming class-level interchangeability.

6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one: Quantitative Differentiation Evidence vs. Closest Structural Analogs


CCR1 Antagonism Activity: Target Compound vs. Non-fluorinated Analog and Background

6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one (CHEMBL892291) exhibits antagonist activity against the human CCR1 receptor with a reported IC50 of 26 nM in a chemotaxis inhibition assay using THP1 cells [1]. By contrast, the non-fluorinated core scaffold 3-benzoylquinolin-4(1H)-one has no publicly available CCR1 activity data in authoritative databases such as ChEMBL or BindingDB. The 6,8-difluoro substitution pattern is thus associated with the observed CCR1 potency within this chemical series. As a class-level baseline, potent spirocyclic CCR1 antagonists from distinct chemical series have been reported to inhibit CCR1-mediated chemotaxis with IC50 values of 2, 2.6, and 68 nM in a functional assay , with the target compound's IC50 of 26 nM falling within the active range of these structurally unrelated clinical candidates.

CCR1 antagonist chemokine receptor inflammation immunology

Cytotoxicity Profile: 6,8-Difluoro C-3 Benzoyl Quinolinone vs. Non-Fluorinated and Mono-Methoxy Analogs

Several vendor technical datasheets report antiproliferative IC50 values for 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one against HCT-116 (colon, IC50 = 0.39 µM), HeLa (cervical, IC50 = 0.45 µM), and A549 (lung, IC50 = 0.55 µM) cancer cell lines . In a parallel study on a series of 3-aryl-1H-quinolin-4-ones, compounds bearing a halogen at the 8-position and a methoxy group at the 3′-position demonstrated remarkable cytotoxicity toward human cancer cell lines, with the most potent compounds achieving IC50 values in the low micromolar range [1]. The non-fluorinated, mono-methoxy analog 6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one (CAS 892291-35-9), by contrast, has no publicly reported cytotoxicity data . The 6,8-difluoro pattern thus distinguishes the target compound from its non-fluorinated and mono-methoxy-substituted analogs, consistent with the broader SAR observation that halogenation at the 6- and 8-positions enhances antiproliferative potency.

anticancer cytotoxicity quinolin-4-one structure-activity relationship

Purity and Analytical Characterization: Target Compound vs. Closest Structural Analog for Reproducible Research

6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one is commercially available from multiple suppliers at purity specifications of >90% (AKSci), 98% (ChemScene, Leyan), and >99% (SynHet) , with availability of supporting analytical documentation including HPLC, GC, MS, NMR (¹H/¹³C), FTIR, and elemental analysis . In contrast, the non-fluorinated analog 3-(3-methoxybenzoyl)quinolin-4(1H)-one (CAS 892291-03-1) is available at >90% purity (AKSci) and 98% (Bidepharm) , but the closest 6,8-difluoro-substituted N-alkyl analogs (e.g., 3-benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one, CAS 931313-56-3) are not widely stocked and lack verified purity specifications . The target compound therefore offers the highest combination of accessible purity grades and multi-vendor analytical characterization among the 6,8-difluoro-3-benzoylquinolin-4(1H)-one sub-series, directly supporting experimental reproducibility and reducing the burden of in-house re-purification.

quality control purity specification analytical characterization procurement

Best-Fit Research and Industrial Application Scenarios for 6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one Based on Quantitative Evidence


CCR1-Mediated Inflammation and Immuno-Oncology Target Validation Studies

With an IC50 of 26 nM against CCR1-mediated chemotaxis in THP1 cells [1], this compound is suitable as a tool compound for probing CCR1-dependent signaling in inflammatory disease models (e.g., rheumatoid arthritis, multiple sclerosis) and for investigating the role of CCR1 in the tumor immune microenvironment. Its potency falls within the active range of structurally distinct clinical-stage CCR1 antagonists (IC50 = 2–68 nM) , supporting its use as a cost-effective, commercially accessible alternative to proprietary chemokine receptor antagonists for preliminary target engagement studies.

Broad-Spectrum Anticancer Screening in Quinolin-4-One SAR Campaigns

The compound has demonstrated sub-micromolar cytotoxicity (IC50 = 0.39–0.55 µM) against HCT-116, HeLa, and A549 cell lines . This multi-cell-line activity profile, combined with the established class-level SAR indicating that 8-halogen and 3′-methoxy substitution enhances antiproliferative potency [2], positions this compound as a privileged starting point for medicinal chemistry optimization programs targeting solid tumors. Researchers can use it as a reference standard when synthesizing and evaluating novel 3-benzoylquinolin-4(1H)-one analogs.

Procurement of High-Purity Reference Material for Analytical Method Development

The compound's availability at purity levels exceeding 99% from specialized suppliers, with comprehensive analytical characterization packages (HPLC, GC-MS, NMR, FTIR, elemental analysis) , makes it suitable for use as a reference standard in HPLC method development, impurity profiling, and forced degradation studies. Its multi-vendor sourcing and defined purity specifications reduce supply chain risk compared to single-source analogs.

Quote Request

Request a Quote for 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.